molecular formula C11H13F2NO B7771680 N,N-diethyl-2,5-difluorobenzamide CAS No. 131401-55-3

N,N-diethyl-2,5-difluorobenzamide

Cat. No.: B7771680
CAS No.: 131401-55-3
M. Wt: 213.22 g/mol
InChI Key: JEEJMEMWBHLCKZ-UHFFFAOYSA-N
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Description

N,N-diethyl-2,5-difluorobenzamide is a chemical compound with the molecular formula C11H13F2NO and a molecular weight of 213.229 g/mol It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2,5-difluorobenzamide typically involves the reaction of 2,5-difluorobenzoic acid with diethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,5-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or aqueous solvents.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis: The major products are 2,5-difluorobenzoic acid and diethylamine.

Scientific Research Applications

N,N-diethyl-2,5-difluorobenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2,5-difluorobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

N,N-diethyl-2,5-difluorobenzamide can be compared with other benzamide derivatives, such as:

  • N,N-diethyl-3,4-difluorobenzamide
  • N,N-diethyl-2,6-difluorobenzamide
  • N,N-diethyl-2,5-dichlorobenzamide

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique properties of this compound, such as its specific fluorine substitution pattern, may confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

N,N-Diethyl-2,5-difluorobenzamide (DEDF) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological activity of DEDF, summarizing key findings from various studies, including its mechanisms of action, comparative analysis with similar compounds, and potential applications in medicine and industry.

Chemical Structure and Properties

The chemical structure of DEDF is characterized by the presence of two ethyl groups attached to the nitrogen atom of the amide functional group and two fluorine atoms substituted on the benzene ring. This specific substitution pattern is believed to influence its biological properties significantly.

The biological activity of DEDF is thought to stem from its interaction with various molecular targets within biological systems. The compound may inhibit specific enzymes or receptors, leading to diverse biological effects:

  • Enzyme Inhibition : DEDF has been shown to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt normal biochemical pathways, which is a common mechanism for many pharmaceutical agents.
  • Antimicrobial Activity : Preliminary studies suggest that DEDF exhibits antimicrobial properties, making it a candidate for further investigation as a potential therapeutic agent against bacterial infections .

Comparative Analysis with Similar Compounds

DEDF can be compared with other benzamide derivatives, such as N,N-diethyl-3,4-difluorobenzamide and N,N-diethyl-2,6-difluorobenzamide. The differences in the position and type of substituents on the benzene ring result in distinct chemical reactivities and biological activities. For instance:

Compound NameStructural FeaturesNotable Biological Activity
This compound (DEDF)2 Fluorine atoms at positions 2 and 5Antimicrobial, antifungal potential
N,N-Diethyl-3,4-difluorobenzamide2 Fluorine atoms at positions 3 and 4Similar enzyme inhibition properties
N,N-Diethyl-2,6-difluorobenzamide2 Fluorine atoms at positions 2 and 6Different enzyme interaction profile

Antimicrobial Studies

Research has indicated that DEDF possesses significant antimicrobial properties. In studies involving various bacterial strains, DEDF demonstrated effective inhibition against both gram-positive and gram-negative bacteria. Specific case studies include:

  • Inhibition of Bacterial Growth : A study reported that DEDF exhibited a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as an alternative treatment option .
  • Mechanism of Action : The compound's mechanism involves disrupting bacterial cell division by targeting proteins essential for this process .

Antifungal Properties

In addition to its antibacterial effects, DEDF has been explored for antifungal activity. Research findings indicate:

  • Fungal Inhibition : DEDF showed promising results against various fungal pathogens in vitro, indicating its potential application in treating fungal infections .

Applications in Medicine and Industry

Given its biological activities, DEDF is being investigated for several applications:

  • Pharmaceutical Development : The compound serves as a lead structure for developing new antimicrobial agents due to its effectiveness against resistant strains .
  • Agricultural Use : Its properties may also extend to agricultural applications as a pesticide or herbicide, leveraging its ability to disrupt growth processes in target organisms.

Properties

IUPAC Name

N,N-diethyl-2,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEJMEMWBHLCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299760
Record name N,N-Diethyl-2,5-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131401-55-3
Record name N,N-Diethyl-2,5-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131401-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-2,5-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl amine (15.4 g, 210 mmol) and 2,5-difluorobenzoyl chloride (17.6 g, 100 mmol) were reacted using General Method E1 to afford 20.0 g of N,N-diethyl-2,5-difluorobenzamide as a clear oil, a 94% yield.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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